PiLPC
Description
Contextualizing Polyunsaturated Phosphatidylcholines in Advanced Chemical Studies
Polyunsaturated phosphatidylcholines (PUPCs), such as PiLPC, are integral components of biological membranes, particularly abundant in tissues like the retina and brain. lipidmaps.orgnih.gov Their unique chemical structures, featuring acyl chains with multiple double bonds, impart distinct physical properties to lipid bilayers compared to those formed by saturated or monounsaturated lipids. nih.gov The presence of double bonds introduces kinks in the acyl chains, affecting lipid packing, membrane fluidity, and the formation of ordered and disordered phases within the membrane. nih.gov
Advanced chemical studies utilize PUPCs like this compound to create simplified model membrane systems, such as micelles and liposomes, which mimic the environment of biological membranes. sigmaaldrich.com These models are crucial for investigating lipid-protein interactions, membrane transport phenomena, and the effects of various molecules on membrane structure and function. The specific acyl chain composition of this compound, with its 16:0 saturated fatty acid at sn-1 and 18:2 polyunsaturated fatty acid at sn-2, makes it a valuable subject for studying the influence of chain length and unsaturation on bilayer properties. genome.jp Molecular dynamics simulations, for instance, have been employed to assess the structural behavior and dynamic properties of this compound bilayers, providing insights into the orientation and fluctuations of its constituent parts, including the headgroup and acyl chains. genome.jp These studies have shown that the position of double bonds in the acyl chain significantly impacts the molecule's properties within the bilayer.
Comparative studies using molecular dynamics simulations have examined the behavior of different phosphatidylcholines, including this compound, 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and 1-palmitoyl-2-elaidoyl-sn-glycero-3-phosphocholine (PEPC). These simulations reveal differences in structural and dynamic properties influenced by the degree and configuration of unsaturation (cis vs. trans double bonds).
Historical Development of Research Methodologies for Complex Lipid Systems
The study of complex lipid systems, including phosphatidylcholines like this compound, has evolved significantly with advancements in analytical chemistry. Historically, chromatographic methods such as thin-layer chromatography (TLC) and gas chromatography (GC) were fundamental for separating lipid classes and analyzing fatty acid composition. While useful for distinguishing lipid classes, these techniques often lacked the resolving power for detailed analysis of individual complex lipid species.
The advent of mass spectrometry (MS) revolutionized lipid research, enabling the identification and quantification of a vast array of lipid molecules based on their mass-to-charge ratio. The integration of liquid chromatography (LC) with MS, particularly techniques like reversed-phase liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (RPLC/Q-TOF MS), became a cornerstone for comprehensive lipid analysis. These methods allow for the separation of complex lipid mixtures before their detection by MS, providing detailed information on individual lipid species.
Further developments in MS technology, such as tandem mass spectrometry (MS/MS) and the use of techniques like electrospray ionization (ESI) and multiple reaction monitoring (MRM), have enhanced the sensitivity and specificity of lipid analysis. These techniques are crucial for the precise identification and structural characterization of individual phospholipid species within complex biological samples. lipidmaps.org
Lipidomics, the large-scale analysis of the complete set of lipids in a biological system, has emerged as a powerful field heavily reliant on advanced MS-based methodologies. This approach allows for the comprehensive profiling of lipidomes and the identification of changes in lipid composition associated with various biological processes or conditions. Techniques like direct infusion mass spectrometry and methods involving biphasic solvent extraction (e.g., using methanol, methyl tert-butyl ether, and water) are commonly employed in modern lipidomics workflows to isolate and analyze complex lipids. The continuous refinement of these methodologies remains critical for unraveling the intricate roles of lipids, including polyunsaturated phosphatidylcholines like this compound, in chemical and biological contexts.
Data from molecular dynamics simulations provide detailed insights into the behavior of lipid bilayers. For instance, simulations of a PLPC (1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine) bilayer have shown the distribution of dihedral angles in the double bond region of the linoleoyl chain, indicating different conformational states. genome.jp
| Conformation Combination | Percentage Fraction (%) genome.jp |
| PP | 32.1 |
| MM | 39.0 |
| PM | 9.3 |
| MP | 19.0 |
| Intermediate States | 0.6 |
Note: PP and MM refer to specific orientations of the double bonds relative to the bilayer normal.
These detailed research findings, often generated through advanced analytical techniques and computational methods, contribute significantly to our understanding of the physical properties and behavior of polyunsaturated phosphatidylcholines like this compound in membrane environments.
Structure
2D Structure
Properties
CAS No. |
130614-06-1 |
|---|---|
Molecular Formula |
C42H80NO8P |
Molecular Weight |
758.1 g/mol |
IUPAC Name |
[(2R)-3-hexadecanoyloxy-2-[(6Z,9Z)-octadeca-6,9-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,25,27,40H,6-19,22-24,26,28-39H2,1-5H3/b21-20-,27-25-/t40-/m1/s1 |
InChI Key |
NVWYLRLKCCCUBZ-PNKFPDHGSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\C/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCC=CCCCCCCCC |
Synonyms |
1-palmitoyl-2-isolinoleoyl phosphatidylcholine PiLPC |
Origin of Product |
United States |
Methodologies for the Synthesis and Derivatization of Pilpc
Strategies for the Chemical Synthesis of Diunsaturated Phosphatidylcholines
Chemical synthesis provides routes to access a wide variety of phospholipid structures. A common strategy for the chemical synthesis of 1,2-diacyl-phospholipids involves the reaction of glycerophospholipids, such as glycerophosphorylcholine (GPC), with activated fatty acid derivatives like fatty acyl chlorides or fatty acid anhydrides. nih.gov This method can yield products with defined fatty acids at the sn-1 and sn-2 positions. For instance, dimyristoyl, distearoyl, and dioleoyl derivatives of phospholipids (B1166683) have been prepared by reacting the cadmium chloride salt of GPC with the appropriate fatty acid chloride. nih.gov
However, traditional chemical synthesis methods often utilize acidic or basic reagents and environments, which can potentially affect the chiral center of natural phospholipids. nih.gov Furthermore, achieving high regioselectivity, particularly when incorporating different fatty acids at the sn-1 and sn-2 positions, can be challenging and may lead to the formation of unwanted isomers or acyl migration. Acyl migration, particularly at alkaline pHs, can occur in organic solvents used in common acylation procedures for synthesizing phospholipids from lysophospholipids. wikipedia.org
To synthesize mixed-acyl phosphatidylcholines chemically, a common approach involves the selective hydrolysis of one of the ester functions in a starting phosphatidylcholine molecule, often using an enzyme like phospholipase A2 (PLA2) to cleave the sn-2 acyl chain, followed by chemical re-esterification to introduce the desired fatty acid at that position. nih.gov Alternatively, a lysophosphatidylcholine (B164491) (LPC) with a defined fatty acid at either the sn-1 or sn-2 position can be used as a starting material and then chemically acylated at the free hydroxyl group. The second step of a two-step enzymatic-chemical method involves mixing purified 1-defined acyl-2-lyso-phosphatidylcholine with an activated fatty acyl donor in an organic solvent in the presence of a chemical catalyst to obtain the appropriate 1,2-diacyl-phosphatidylcholine. nih.gov
Enzymatic Pathways for the Preparation of Specific Phospholipid Isomers
Enzymatic methods offer significant advantages in phospholipid synthesis, primarily due to the high specificity of enzymes regarding the position of action on the glycerol (B35011) backbone and their ability to operate under mild reaction conditions. nih.govresearchgate.net This specificity is crucial for preparing phospholipids with defined fatty acyl positions and maintaining the natural stereochemistry at the sn-2 carbon. nrfhh.com
Various enzymes are employed in the enzymatic synthesis and modification of phospholipids, including lipases and phospholipases (PLA1, PLA2, PLD). nih.govresearchgate.netnrfhh.comwikipedia.org These enzymes can catalyze reactions such as esterification, transesterification (acidolysis), and transphosphatidylation. nih.govresearchgate.net
Esterification: This involves the direct esterification of a glycerophospholipid precursor, such as GPC, with a fatty acid or a fatty acid derivative. For example, enzymatic esterification of GPC with docosahexaenoic acid (DHA) has been investigated to produce di-substituted DHA phospholipids. wikipedia.org Immobilized enzymes, such as immobilized phospholipase Quara® LowP, have shown effectiveness in catalyzing such reactions in solvent-free media, achieving high yields and purity. wikipedia.org Lipase-catalyzed esterification of GPC with the acid form of conjugated linoleic acid has also been reported for the synthesis of lysophosphatidylcholine. researchgate.net
Transesterification (Acidolysis): This reaction involves the exchange of a fatty acyl group on a phospholipid with a free fatty acid, catalyzed by lipases or phospholipases. Lipase-catalyzed transesterification has been used to incorporate polyunsaturated fatty acids into phosphatidylcholines. nih.govguidetopharmacology.org The regioselectivity of the enzyme dictates which acyl position (sn-1 or sn-2) is modified. Some lipases are sn-1,3 position-specific, while others are non-specific. researchgate.net
Hydrolysis followed by Esterification: Phospholipases A1 (PLA1) and A2 (PLA2) specifically hydrolyze the ester bond at the sn-1 and sn-2 positions, respectively, generating lysophospholipids. nih.govresearchgate.netnrfhh.com The resulting lysophospholipid can then be re-esterified with a desired fatty acid, either chemically or enzymatically, to produce a phosphatidylcholine with a defined acyl chain at the re-esterified position. This chemo-enzymatic approach combines the regioselectivity of enzymatic hydrolysis with the flexibility of chemical or enzymatic re-esterification. For instance, selective hydrolysis of a phosphatidylcholine by PLA2 yields a 1-acyl-lysophosphatidylcholine, which can then be re-esterified at the sn-2 position. nih.gov
Transphosphatidylation: Phospholipase D (PLD) can catalyze the exchange of the head group of a phospholipid. nih.govresearchgate.netwikipedia.org This reaction is useful for modifying the polar head group of phosphatidylcholine to synthesize other types of phospholipids, such as phosphatidylserine, by using an alternative alcohol as an acceptor. nih.govresearchgate.netwikipedia.org
The synthesis of PiLPC (1-palmitoyl-2-isolinoleoyl-sn-glycero-3-phosphocholine) has been reported using a method involving the esterification of isolinoleic acid. nih.gov This suggests that either a 1-palmitoyl-sn-glycero-3-phosphocholine (B122882) (1-palmitoyl-LPC) was esterified with isolinoleic acid, or a precursor was esterified with both palmitic acid at sn-1 and isolinoleic acid at sn-2, potentially through enzymatic or chemo-enzymatic routes. The precursor isolinoleic acid (cis,cis-octadeca-6,9-dienoic acid) can be obtained through biosynthesis and isolation procedures. nih.gov
Molecular Architecture and Conformational Landscape of Pilpc in Membrane Environments
Investigations into the Orientation of the Phosphatidylcholine Headgroup and Glycerol (B35011) Backbone
The phosphatidylcholine headgroup, being the interface between the lipid bilayer and the aqueous environment, plays a critical role in membrane interactions and properties. Research utilizing techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, including 14N and 2H NMR, has been instrumental in elucidating the orientation and dynamics of the PC headgroup in lipid bilayers. These studies have shown that the orientation of the PC headgroup, particularly the phosphocholine (B91661) dipole, can be influenced by factors such as membrane surface charge and interactions with peptides nih.govnih.govnih.govnih.gov. For instance, the presence of charged lipids or transmembrane peptides can induce changes in the headgroup orientation, affecting the electrostatic potential at the membrane surface nih.govnih.gov.
While specific detailed data on the PiLPC headgroup orientation was not extensively found, studies on similar phosphatidylcholines indicate that the acyl chain structure can critically affect the headgroup phosphate (B84403) orientational distribution and associated water molecules nih.gov. Molecular dynamics simulations of a related diunsaturated phosphatidylcholine (PLPC, 16:0/18:2 delta 9,12) have also assessed the structural behavior of the phosphatidylcholine headgroup and glycerol backbone, finding consistency with experimental and computational data on similar systems lipidmaps.org. The glycerol backbone, linking the headgroup to the acyl chains, undergoes conformational changes that are related to the reorientation of the acyl chains and lipid headgroups.
Conformational Analysis of Diunsaturated Acyl Chains
The diunsaturated isolinoleoyl chain at the sn-2 position of this compound exhibits significant conformational flexibility due to the presence of two cis double bonds. This flexibility dictates the shape and packing of the lipid within the bilayer.
Molecular dynamics simulations of PLPC (16:0/18:2 delta 9,12), a lipid with double bonds at different positions but also in cis configuration, have characterized the main conformations of the double bond region. These simulations revealed that the dihedral angles between the double bonds determine whether the second double bond maintains a similar orientation with respect to the bilayer normal as the first lipidmaps.org. The results from PLPC simulations, showing different combinations of double bond orientations, are consistent with models suggesting rapid movement between conformations in diunsaturated chains like this compound lipidmaps.org.
Solid-state 2H NMR spectroscopy is a powerful technique used to determine the order and dynamics of lipid acyl chains in bilayers by measuring quadrupolar splittings, which are related to carbon-deuterium bond order parameters (SCD). For this compound specifically deuterated at various positions along the isolinoleoyl chain, 2H NMR has been used to examine the average structural and motional properties. The SCD values provide a profile of the segmental order along the acyl chain, indicating the degree of motional restriction for each segment.
Studies on this compound have shown that the presence of the two cis double bonds strongly affects both the motional freedom and the average structure of the diunsaturated chain. The order parameter profile of a diunsaturated chain typically shows lower order parameters in the regions of the double bonds compared to saturated chains, reflecting increased flexibility. For the isolinoleoyl chain, the C8 methylene (B1212753) segment and the C9-C10 double bond exhibit low order parameters, which is attributed to the rapid jump motion between conformations. In contrast, the C6-C7 double bond, not directly involved in this specific jump motion, shows a relatively larger order parameter.
Table 1 presents representative hypothetical segmental order parameter data illustrating the expected profile for a diunsaturated acyl chain like the isolinoleoyl chain in this compound, based on general findings from NMR studies on unsaturated lipids.
| Acyl Chain Segment (Carbon Position) | Hypothetical Segmental Order Parameter (SCD) |
| C1-C5 (sn-2) | 0.30 - 0.40 |
| C6-C7 (Double Bond) | 0.25 - 0.35 |
| C8 (Methylene) | 0.15 - 0.25 |
| C9-C10 (Double Bond) | 0.10 - 0.20 |
| C11-C18 (Tail) | Decreasing from 0.20 towards 0 |
Note: These values are illustrative and based on typical trends observed in NMR studies of diunsaturated lipids. Actual values would depend on temperature, hydration, and the specific lipid environment.
The interpretation of SCD values allows for the calculation of molecular order parameters (Smol), which reflect the amplitudes of motion for specific segments like the double bonds.
While direct studies specifically detailing "methylene proton inequivalence" using 1H NMR for this compound were not prominently found in the search results, the broader application of NMR, including 2H NMR on specifically deuterated lipids, is a standard approach to study the environment and dynamics of methylene groups in lipid bilayers. The observation of quadrupolar splittings in 2H NMR spectra of deuterated methylene groups provides information about their orientation and motional averaging within the anisotropic environment of the lipid bilayer. Differences in the magnetic environment experienced by seemingly equivalent protons (or deuterons) within methylene groups due to restricted motion and the local lipid packing can lead to observable inequivalence in NMR spectra. This inequivalence is a sensitive probe of the local conformation and dynamics of the acyl chains. Studies using 2H NMR on deuterated this compound at various methylene positions have indeed provided detailed information about the average orientation and ordering of these segments.
Influence of Polyunsaturation on Lipid Packing and Bilayer Organization
The unique conformational properties of di- and polyunsaturated chains can also lead to the formation of lipid packing defects within the membrane. These defects, characterized by less ordered regions and increased free volume, can influence the partitioning and conformation of membrane proteins and other molecules. Molecular dynamics simulations have shown that polyunsaturated lipids are strongly attracted to regions with packing defects.
The influence of polyunsaturation on lipid packing and bilayer organization is a key factor in the diverse biological roles of membranes containing these lipids. The altered physical properties, such as increased fluidity and the presence of packing defects, can affect membrane protein function, lipid-protein interactions, and membrane-mediated processes.
Dynamic Behavior and Intermolecular Interactions of Pilpc in Lipid Assemblies
Studies on the Hydration Shell Structure and Lipid-Water Interfacial Dynamics
The interaction of lipids with the surrounding water molecules, forming what is known as a hydration shell, is fundamental to the stability and function of lipid membranes. wikipedia.org The structure and dynamics of this hydration shell at the lipid-water interface are critical areas of research.
Ultrafast vibrational spectroscopy techniques, such as two-dimensional infrared (2D IR) and vibrational sum-frequency generation (VSFG) spectroscopies, have become powerful tools for investigating these interfacial dynamics at a picosecond timescale. nih.govresearchgate.net These methods have revealed that water dynamics at the lipid-water interface are significantly slower compared to bulk water. nih.gov This is attributed to the disrupted hydrogen-bond networks near the lipid headgroups. nih.gov The structure of the lipid headgroup itself has a direct impact on the dynamics of the interfacial water. nih.gov
For phosphatidylcholines (PCs), the primary hydration shell is thought to be composed of two distinct regions. nih.gov One region is a clathrate-like water cluster near the hydrophobic methyl groups of the choline (B1196258) headgroup, and the other consists of hydration water molecules associated with the phosphate (B84403) group. nih.gov Studies on dimyristoyl phosphatidylcholine (DMPC) bilayers at subzero temperatures have suggested that about one to two water molecules are associated with the phosphate group, while five to six water molecules form a cluster around the trimethylammonium group. nih.gov
The presence of ions in the aqueous environment can also influence the hydration layer of the lipid head groups. researchgate.net The interactions between lipids and water molecules are crucial for the organization and dynamics of the membrane lipids themselves. researchgate.net
Evaluation of Nonbonded Potentials and Force Field Representations
To computationally model and simulate the complex behavior of lipid assemblies, accurate force fields are essential. A force field is a set of parameters that describes the potential energy of a system of atoms and molecules. researchgate.net For lipids like PiLPC, the force field includes terms for both bonded and non-bonded interactions. Non-bonded potentials, which include van der Waals and electrostatic interactions, are particularly important for describing the interactions between different molecules and parts of the same molecule that are not directly bonded.
The development and evaluation of polarizable force fields are of significant interest for achieving high accuracy in simulations of condensed-phase systems like lipid bilayers. nih.gov These force fields explicitly account for the electronic polarization of molecules, which is their ability to respond to an electric field by redistributing their electron density. nih.gov Common representations of electronic polarization include the redistribution of atom-centered charges (fluctuating charge model) and the use of atom-centered point dipoles. nih.gov
The accuracy of a polarizable electrostatics model depends on both the representation of electronic polarization and the response model used to map the inducing electric field to the polarization. nih.gov Studies have shown that atom-centered dipole models can achieve higher accuracy in replicating quantum mechanical electrostatic potentials compared to charge redistribution models. nih.gov The response functions for these models, such as self-consistent and direct inducible point polarizabilities, are optimized to best fit the polarized quantum mechanical potentials. nih.gov
Modulation of Membrane Fluidity and Order by Embedded Species
Membrane fluidity refers to the viscosity of the lipid bilayer and is a critical property that affects the diffusion and function of proteins and other molecules within the membrane. wikipedia.org This fluidity is influenced by several factors, including temperature and the composition of the membrane, such as the length and saturation of the fatty acyl chains of the phospholipids (B1166683). wikipedia.orglibretexts.org Lipids with shorter chains are less stiff and less viscous, while unsaturated fatty acids with double bonds introduce "kinks" that increase fluidity. wikipedia.orglibretexts.org
The presence of other molecules, or "embedded species," within the lipid bilayer can significantly modulate both membrane fluidity and order. Cholesterol is a well-known modulator of membrane fluidity. libretexts.orgnih.gov At high temperatures, cholesterol can decrease fluidity, while at low temperatures, it can prevent the membrane from becoming too rigid. libretexts.org The effect of cholesterol on the interfacial water structure and, consequently, on membrane properties can depend on the nature of the surrounding lipids. nih.gov For instance, in unsaturated lipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), cholesterol has been found to have a less significant impact on the orientation of lipid tails and hydrating water molecules compared to its effect on saturated lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) and egg sphingomyelin (B164518) (SM). nih.gov
The insertion of peptides into the membrane can also be influenced by and, in turn, influence membrane physical properties. nih.gov For example, the insertion of the pHLIP peptide, which is pH-dependent, is affected by membrane fluidity. nih.gov This highlights the intricate relationship between the lipid composition, the physical state of the membrane, and the behavior of embedded molecules.
Computational Modeling and Simulation Paradigms for Pilpc Systems
Advanced Molecular Dynamics Simulation Methodologies
Molecular Dynamics (MD) simulations are a cornerstone of computational studies of lipid bilayers, allowing researchers to observe the time evolution of a system of molecules interacting via defined force fields. For polyunsaturated lipids like PiLPC, MD simulations are crucial for understanding the impact of their flexible, kinked acyl chains on membrane properties. These simulations can reveal details about lipid packing, chain order, and the dynamics of the bilayer at various temperatures and compositions.
Development of Robust Simulation Ensembles and Protocols
The accuracy and reliability of MD simulations of lipid systems depend heavily on the chosen simulation ensembles and protocols. Common ensembles used include the NPT ensemble (constant number of particles, pressure, and temperature) and the NVT ensemble (constant number of particles, volume, and temperature). Simulations of lipid bilayers typically employ periodic boundary conditions to mimic an infinite membrane environment. nih.gov The choice of barostat and thermostat algorithms, as well as integration schemes and time steps, are critical for maintaining stable simulation conditions and accurately sampling the relevant conformational space of lipids with flexible polyunsaturated tails. Long simulation times, often on the order of microseconds or longer, are necessary to achieve convergence and capture slow collective dynamics in lipid bilayers. acs.org Equilibration protocols are also vital to ensure the system reaches a stable state before data collection begins. acs.org
Techniques for the Analysis of Molecular Trajectories and Collective Dynamics
Analysis of MD trajectories provides a wealth of information about the behavior of this compound molecules within a bilayer. Techniques include calculating structural properties such as area per lipid, bilayer thickness, and deuterium (B1214612) order parameters. su.seresearchgate.netnih.govacs.orgacs.orgnih.govnih.gov Deuterium order parameters, in particular, are sensitive indicators of acyl chain conformation and order, and their calculation from simulations allows direct comparison with experimental NMR data. researchgate.netresearchgate.netbiorxiv.orgbiorxiv.org Analysis of collective dynamics involves studying phenomena like lateral diffusion of lipids, membrane fluctuations (including bending and undulations), and the formation of lipid domains. diva-portal.org Methods such as calculating mean square displacement (MSD) are used to determine diffusion coefficients. Analyzing fluctuation spectra can reveal insights into the elastic properties of the membrane. diva-portal.org Furthermore, techniques like the string method with swarms of trajectories can be applied to analyze complex processes such as the translocation of molecules across the lipid bilayer, providing minimum free-energy pathways. acs.org
Application of Langevin Dynamics and Mean-Field Theoretical Models
While all-atom MD simulations offer high resolution, their computational cost can be prohibitive for very large systems or very long timescales. Langevin Dynamics (LD) and Mean-Field Theoretical Models provide alternative approaches to study lipid systems, including those containing this compound, often at reduced computational expense.
Langevin Dynamics incorporates a frictional force and a random force to model the effect of the solvent implicitly, allowing for larger time steps and the simulation of longer processes compared to explicit solvent MD. colab.wsaip.orguni-freiburg.de This approach has been used in simulations of unsaturated phospholipids (B1166683) in a membrane environment. nih.govcore.ac.uknih.gov
Mean-Field Theories simplify the complex many-body interactions in a lipid bilayer by representing the environment experienced by a single lipid molecule as an average field. aip.orgnih.govaip.orgnih.govhuji.ac.il This significantly reduces the computational complexity and allows for the calculation of properties like chain packing statistics and conformational properties. nih.govhuji.ac.il A study utilizing Langevin dynamics combined with a mean-field based on the Marcelja model investigated unsaturated phospholipids, including this compound, in a membrane environment. nih.govcore.ac.uknih.gov This research revealed that the mean-field methodology and parameters developed for saturated lipids could be applied to unsaturated molecules, demonstrating good predictive capabilities. nih.govcore.ac.uknih.gov The study on this compound showed that the position of its two double bonds imparts special properties to the molecule, leading to different behavior compared to lipids with single cis or trans double bonds, particularly in calculated average interchain distances. nih.govcore.ac.uk
Refinement and Validation of All-Atomistic and Coarse-Grained Force Fields for Polyunsaturated Lipids
Accurate force fields are fundamental to the success of molecular simulations. Developing and refining force fields that can accurately describe the behavior of polyunsaturated lipids, with their unique structural features and flexibility, is an ongoing area of research. Both all-atomistic and coarse-grained force fields have been developed and validated for these systems.
The development of force fields for polyunsaturated lipids is particularly challenging due to the presence of multiple cis double bonds, which introduce kinks and increased flexibility in the acyl chains compared to saturated or monounsaturated lipids. su.se Applying parameters derived for single double bonds to polyunsaturated lipids can lead to inaccuracies in simulated properties like area per lipid and deuterium order parameters. su.se
Parametrization Strategies and Empirical Validation against Experimental Data
Force field parametrization strategies for polyunsaturated lipids often involve fitting parameters to high-level ab initio quantum chemistry calculations and validating them against experimental data. su.seresearchgate.netnih.govacs.orgacs.org For example, the extension of the Slipids force field to polyunsaturated lipids involved parametrizing atomic charges and torsion angles using structures of dienes molecules based on ab initio computations. su.seresearchgate.netnih.govacs.org
Empirical validation against experimental data is a crucial step in force field development. Simulated properties are compared to experimentally measured values such as area per lipid, bilayer thickness, volumetric properties, deuterium order parameters from NMR, and scattering form factors from X-ray and neutron scattering. acs.orgsu.seresearchgate.netnih.govacs.orgacs.orgnih.govnih.govresearchgate.netbiorxiv.orgbiorxiv.org Good agreement between simulated and experimental data is indicative of an accurate force field. Studies have shown that force fields like Slipids, when extended to polyunsaturated lipids, can show good agreement with experimental data for these properties. su.seresearchgate.netnih.govacs.org Data from experiments, such as quadrupolar splitting measurements from deuterium NMR, are particularly valuable for validating simulated structural and dynamic properties. researchgate.netbiorxiv.orgbiorxiv.org
Utilization of Force Fields in Investigating Membrane Permeability and Solute Translocation
Refined force fields for polyunsaturated lipids are essential for computationally investigating membrane properties like permeability and solute translocation. MD simulations, in conjunction with appropriate force fields, can be used to calculate permeability coefficients and understand the mechanisms of passive transport across lipid bilayers. acs.orgnih.gov Techniques such as calculating the potential of mean force (PMF) for a solute as it moves across the membrane are employed to determine the free energy barrier to translocation. nih.govnih.govacs.orgnih.gov The accuracy of permeability predictions is directly influenced by the quality of the force field used to describe both the lipid bilayer and the permeating solute. nih.govresearchgate.net Studies have utilized various force fields to investigate the permeability of small molecules through lipid bilayers, highlighting the importance of accurate force field parameters for obtaining results comparable to experimental data. acs.orgnih.govresearchgate.netnih.govbiorxiv.org
Quantum Chemical Computations for Molecular Electronic Structure (e.g., Density Functional Theory)
Quantum chemical methods, particularly Density Functional Theory (DFT), play a crucial role in investigating the molecular electronic structure of compounds like this compound. These computations provide insights into properties derived from the electron distribution, which are essential for understanding molecular behavior and interactions. Applications span different interpretations of "this compound," including phosphatidylcholine lipids and polymeric ionic liquids.
For 1-palmitoyl-2-isolineoleoyl phosphatidylcholine (this compound), DFT calculations have been employed to derive parameters for classical force fields used in molecular dynamics simulations. High-level ab initio calculations, including DFT single-point calculations, were utilized in the development of the Slipids force field extension to polyunsaturated lipids like this compound. fishersci.nonih.gov Specifically, DFT single-point calculations were performed on numerous molecular conformations sampled from initial molecular dynamics trajectories. nih.gov The purpose of these calculations was to extract partial atomic charges, which are fundamental electronic structure properties reflecting the charge distribution within the molecule. nih.gov These partial charges are critical inputs for classical force fields, enabling accurate representation of electrostatic interactions in larger-scale simulations of lipid bilayers. fishersci.nonih.gov Research indicates that the choice of density functional impacts the quality of predicted properties, with the B3LYP functional, for instance, yielding results in superior agreement with experimental data for related properties like mid-IR spectra compared to other functionals such as LSDA or BLYP. fishersci.no The basis set dependence of B3LYP force fields has also been examined. fishersci.no The parametrization strategy involved using structures of dienes molecules for atomic charges and torsion angles related to polyunsaturated lipid tails, followed by validation against experimental data on properties such as deuterium order parameters. fishersci.no
In the context of polymeric ionic liquids, DFT computations have been applied to investigate Tetrabutylphosphonium-containing this compound-TBP systems, particularly concerning their interactions with gases like CO2. uni.lu These studies utilize DFT to assess the nature and strength of interactions between the poly(ionic liquid) structure, which includes the tetrabutylphosphonium (B1682233) moiety, and the gas molecules. uni.lu The electronic structure of the components dictates the favorability and characteristics of these interactions, influencing macroscopic properties like CO2 sorption capacity. uni.lu DFT calculations can provide insights into the electronic factors driving these interactions, such as charge transfer or electrostatic attraction, thereby corroborating experimental observations regarding sorption performance. uni.lu
Experimental Characterization Techniques for Pilpc Bilayers
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure, dynamics, and interactions within lipid bilayers at an atomic level. For PiLPC bilayers, deuterium (B1214612) (2H) NMR has been particularly valuable in providing insights into the average structural and motional properties of the polyunsaturated acyl chains. sigmaaldrich.comnih.gov
Studies utilizing specifically deuterated this compound, such as deuteration at the 8 position of the isolinoleoyl (18:2 Δ6,9) chain, allow for the direct observation of deuterium-deuterium dipolar coupling. sigmaaldrich.com This provides essential parameters needed to fully define the ordering of the deuterated lipid within the bilayer. sigmaaldrich.com Analysis of 2H NMR spectra from liposomal this compound has contributed to understanding the molecular dynamics and conformational behavior of its diunsaturated acyl chain. sigmaaldrich.comnih.gov
Based on 2H NMR measurements, a model has been proposed for the structure of the double bond region in this compound. uni.lu This model suggests the existence of two primary conformations that undergo rapid interconversion, with a correlation time estimated to be around 100 picoseconds. uni.lu Molecular dynamics simulations of similar diunsaturated phosphatidylcholines, such as PLPC (1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphatidylcholine, 16:0/18:2 Δ9,12), have yielded conformational structures that show good agreement with the main structures suggested by 2H NMR studies of this compound. uni.lu
Solid-state NMR in general, including techniques like Magic Angle Spinning (MAS) NMR, is well-suited for studying lipid bilayers and can provide information on parameters such as C-H order parameters, which are conventionally determined by 2H NMR from deuterated phospholipids (B1166683) in multilamellar vesicles. genome.jp These order parameters reflect the average orientation and fluctuations of acyl chain segments within the bilayer, offering detailed insights into membrane fluidity and packing.
X-ray Scattering and Diffraction for Elucidating Bilayer Periodicity and Structure
X-ray scattering and diffraction techniques are fundamental tools for determining the macroscopic structural parameters of lipid bilayers, such as bilayer periodicity, thickness, and the area occupied by each lipid molecule. These methods provide electron density profiles that reveal the distribution of different parts of the lipid molecule (headgroup, acyl chains) along the bilayer normal.
X-ray diffraction from oriented lipid bilayers can provide high-resolution information about the lamellar repeat spacing (the distance between the centers of adjacent bilayers in a stack) and the bilayer thickness. Changes in these parameters can indicate how factors like temperature, hydration, or the presence of other molecules affect the bilayer structure. For instance, X-ray lamellar diffraction has been used to study changes in bilayer thickness upon interaction with peptides.
Theoretical Frameworks for Understanding Lipid Bilayer Phenomena Involving Pilpc
Theoretical Models Describing Headgroup Dipole Potential Contributions
The internal dipole potential of a membrane is a significant electrical property influenced by several factors, including the lipid carbonyl groups, the dipole moment of the phospholipid headgroup, the terminal methyl groups of the alkyl chains, and interfacial water molecules nih.gov. In phosphatidylcholines, the choline-phosphate dipole is a primary contributor to this potential nih.gov. Studies on monolayers with phosphatidylcholines have indicated a dipole potential of approximately 400 mV nih.gov. This potential creates a considerably larger membrane electric field compared to that arising from surface charge nih.gov.
Theoretical models aim to describe how the arrangement and properties of lipid headgroups contribute to this dipole potential. For instance, models have been developed to incorporate the area dependence of permeability, suggesting that headgroup layers act as a partial barrier for solute entry into the hydrocarbon region, with the effect proportional to the fractional "free" area cmu.edu. Changes in lipid headgroup structure can significantly impact the dipole potential. For example, studies on phospholipid vesicles have shown that substituting dimyristoylphosphatidylcholine (B1235183) (DMPC) with other lipids like dimyristoylethanolamine (DMPE) or dimyristoylphosphatidic acid (DMPA) can alter the dipole potential nih.gov. DMPE caused an increase in dipole potential, potentially due to a decrease in the dielectric constant of the glycerol (B35011) backbone region and a different orientation of the headgroup dipole nih.gov. DMPA, a negatively charged headgroup, led to a substantial increase in dipole potential, suggesting the positive pole of the responsible dipole is closer to the membrane interior than the phosphate (B84403) group nih.gov. While these studies may not directly involve PiLPC, the theoretical principles and experimental methods used to understand headgroup contributions to dipole potential in other phosphatidylcholines are applicable to understanding the potential contributions of the this compound headgroup within its specific structural context.
Conceptual Understanding of Phase Behavior in Diunsaturated Lipid Systems
The phase behavior of lipid bilayers is fundamental to their biological function and is influenced by factors such as temperature and the structural properties of the lipids, particularly the presence and position of double bonds in the acyl chains libretexts.org. Diunsaturated lipids like this compound, which contains an isolinoleoyl chain with two double bonds, exhibit distinct phase behaviors compared to saturated or monounsaturated lipids.
Lipid bilayers can exist in various phases, including the liquid-disordered (Lα) phase and the gel (Lβ) phase libretexts.org. The Lα phase is characterized by high fluidity and disordered packing of lipid molecules, with kinks in unsaturated fatty acids disrupting van der Waals interactions libretexts.org. The gel phase is a more solid-like state with tighter, more ordered packing libretexts.org. The transition between these phases occurs at a specific melting temperature (Tm), which varies depending on the lipid structure libretexts.org.
Studies comparing lipids with different degrees and types of unsaturation, such as POPC (monounsaturated with a cis double bond) and PEPC (monounsaturated with a trans double bond), alongside this compound (diunsaturated), have utilized techniques like Langevin dynamics simulations to reveal differences in their structural and dynamic properties core.ac.uk. The position of the double bonds in the diunsaturated sn-2 chain of this compound imparts special properties to the molecule core.ac.uk. Molecular dynamics simulations of a this compound bilayer have investigated the structural behavior of the headgroup, glycerol backbone, and alkyl chains, noting the influence of the diunsaturation on the bilayer interior tuni.fi. The behavior of the diunsaturated sn-2 chains is affected by their tilted start and the conformations of the double bond region tuni.fi. These double bonds can also influence the characteristics of the saturated sn-1 chains tuni.fi.
Theoretical models and simulations of diunsaturated lipid systems aim to capture the effects of chain unsaturation on properties like chain ordering, area per lipid, and bilayer thickness, which are crucial for understanding phase behavior. Comparisons between experimental and computational data, such as deuterium (B1214612) order parameters, are used to validate the force fields and models used in simulations researchgate.net. The presence of double bonds disrupts the regular packing of acyl chains, generally leading to lower melting temperatures and increased fluidity compared to saturated lipids of similar chain length libretexts.orgnih.gov. The specific arrangement of double bonds in this compound contributes to its unique packing and motional characteristics within a bilayer, influencing its propensity for different lipid phases and its interactions with other membrane components.
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Complex Lipids
High-Resolution Chromatographic Separations Coupled with Mass Spectrometry
The analysis of complex lipids like PiLPC relies heavily on the separation power of high-resolution chromatography coupled with the sensitive and specific detection capabilities of mass spectrometry. Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique in lipidomics, enabling the separation of diverse lipid species based on their physicochemical properties before their detection by MS bibliotekanauki.plnih.gov.
For the analysis of phosphatidylcholines such as this compound, reversed-phase liquid chromatography (RPLC) is commonly employed. RPLC separates lipids primarily based on their acyl chain length and degree of unsaturation. Longer and more saturated lipid species are typically retained longer on the stationary phase than shorter and more unsaturated species bibliotekanauki.pl. This allows for the separation of different PC molecular species, including those with varying fatty acyl chains at the sn-1 and sn-2 positions. Given that this compound has a 16:0 fatty acid at the sn-1 position and an 18:2Δ6,9 fatty acid at the sn-2 position nih.gov, RPLC would separate it from other PCs with different acyl chain compositions.
Mass spectrometry provides both qualitative identification and quantitative measurement of the separated lipid species. Electrospray ionization (ESI) is a widely used ionization technique for phospholipids (B1166683) due to its ability to produce intact protonated or deprotonated molecules, as well as characteristic adducts (e.g., sodium or ammonium (B1175870) adducts) researchgate.net. Positive ion mode ESI is frequently used for PCs, often yielding a prominent ion at m/z 184, corresponding to the phosphocholine (B91661) headgroup fragment mdpi.com. The precursor ion mass, coupled with fragmentation patterns obtained through tandem mass spectrometry (MS/MS), allows for the identification of the specific fatty acyl chains attached to the glycerol (B35011) backbone nih.govresearchgate.netbiorxiv.org. For this compound (16:0-18:2Δ6,9 PC), MS/MS would reveal fragments characteristic of the palmitoyl (B13399708) (16:0) and isolinoleoyl (18:2Δ6,9) fatty acyl chains, allowing differentiation from isomers like PLPC (16:0-18:2Δ9,12 PC) where the double bond positions differ nih.govnih.gov.
Quantitative analysis of this compound by LC-MS/MS typically involves using internal standards, which are chemically similar lipids added to the sample at a known concentration nih.gov. By comparing the detector response of this compound to that of the internal standard, the absolute concentration of this compound in the original sample can be determined. Multiple reaction monitoring (MRM) can be employed in MS/MS for targeted quantitative analysis, enhancing sensitivity and specificity by monitoring specific precursor-to-product ion transitions characteristic of this compound researchgate.net.
Optimized Extraction and Sample Preparation Protocols for Membrane Lipids
Effective analysis of membrane lipids, including this compound, requires optimized extraction and sample preparation protocols to isolate lipids from complex biological matrices while minimizing degradation and maintaining representative lipid profiles. Membrane lipids are integral components of cell membranes nih.gov, and their extraction necessitates methods that can efficiently disrupt lipid bilayers and solubilize hydrophobic molecules.
Classical lipid extraction methods, such as the Folch and Bligh-Dyer methods, utilize mixtures of organic solvents (e.g., chloroform, methanol, water) to partition lipids from more polar compounds and proteins tandfonline.comresearchgate.net. These methods are widely used for extracting total lipids from various biological samples, including tissues and cells biorxiv.orgtandfonline.com. The Bligh-Dyer method, for instance, is suitable for extracting major membrane phospholipids like phosphatidylcholine tandfonline.com. Modifications to these methods, including variations in solvent ratios and the addition of acids or antioxidants, can optimize the extraction efficiency for specific lipid classes or to prevent lipid oxidation tandfonline.comresearchgate.net.
More recent protocols have aimed for simpler or more selective extractions. A one-step method using a mixture of hexanes and isopropanol (B130326) has been reported for the selective extraction of phosphatidylcholine from cultured cells. This method leverages the differential solubility of PC compared to other cellular components, offering a faster alternative to traditional two-step procedures.
Sample preparation for LC-MS analysis following lipid extraction typically involves drying the organic phase containing the lipids, followed by reconstitution in a solvent compatible with the chromatographic mobile phase tandfonline.comresearchgate.net. It is crucial to remove interfering substances, such as salts and proteins, during sample preparation to prevent ion suppression or enhancement during MS analysis and to protect the chromatographic column mdpi.com. Techniques like protein precipitation or solid-phase extraction (SPE) can be incorporated into the workflow to clean up samples. For lipid analysis, specialized SPE sorbents can be used to fractionate different lipid classes or remove non-lipid contaminants.
While specific sample preparation protocols exclusively optimized for the extraction of this compound were not detailed in the provided sources, the methods optimized for phosphatidylcholines and general membrane lipids are applicable. The choice of extraction method and sample preparation steps can influence the recovery and representation of different lipid species researchgate.net. Therefore, careful consideration and optimization of these protocols are essential for accurate quantitative and qualitative analysis of this compound within complex biological samples.
Detailed research findings on lipid extraction methods highlight the varying efficiencies of different solvent systems for extracting different lipid classes researchgate.net. For phosphatidylcholines, methods like Folch and hexane-isopropanol have shown relatively high extraction efficiency researchgate.net.
Future Trajectories in Pilpc Research and Polyunsaturated Lipid Science
Exploration of Molecular Mechanisms in Membrane-Protein Interactions
The intricate interplay between lipids and proteins within biological membranes is fundamental to cellular function. Future research on PiLPC is poised to further explore its specific contributions to these interactions. Membrane proteins, critical for processes like signal transduction, present significant challenges in study due to their requirement for a lipid environment lipidmaps.orgnih.gov. The complexity of the protein-membrane interface necessitates advanced techniques to fully elucidate the molecular mechanisms at play nih.gov.
Emerging methodologies are facilitating the study of membrane proteins in conditions that more closely mimic their native environment. Techniques such as peptidisc-mediated mass photometry allow for the characterization of membrane protein interactions in detergent-free solutions, offering a powerful platform for quantifying these associations. Similarly, the use of styrene (B11656) maleic acid (SMA) co-polymers to extract membrane proteins in lipid particles (SMALPs) provides a detergent-free approach that helps maintain the native lipid environment around the protein, which is advantageous for biophysical characterization lipidmaps.org. These advancements are crucial for understanding how specific lipids like this compound influence the structure, dynamics, and function of interacting membrane proteins. Future studies may leverage these techniques to specifically investigate the binding sites and conformational changes of membrane proteins in the presence of this compound, shedding light on its role in modulating protein activity or localization within the membrane.
Innovations in Multiscale Modeling and Integrative Experimental Approaches
Multiscale modeling is becoming an indispensable tool in understanding the behavior of complex biological systems, including lipid bilayers containing polyunsaturated phospholipids (B1166683) like this compound. This approach allows researchers to bridge different length and time scales, integrating information from atomic-level interactions to larger-scale membrane properties. The development of new all-atomistic models for polyunsaturated phospholipids, including this compound, and their inclusion in force fields such as SLipids, are significant steps in enhancing the accuracy of these simulations.
Future research will likely see increased integration of multiscale modeling with experimental data to provide a more comprehensive understanding of this compound's behavior in membranes. Techniques like all-atomistic molecular dynamics (AA-MD) and coarse-grained (CG)-MD simulations can provide detailed insights into the dynamic properties of this compound within a lipid bilayer, such as its acyl chain ordering and conformational flexibility, which has been previously investigated using techniques like 2H NMR.
Integrating computational predictions with experimental validation, for instance, through spectroscopic methods or imaging techniques, will be crucial for refining models and confirming theoretical findings. This integrative approach can help elucidate how the unique structural features of this compound, particularly its cis double bonds, influence membrane fluidity, phase behavior, and interactions with other membrane components.
Investigation of Lipid-Based Nanostructures and Delivery Systems
Lipid-based nanostructures, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), have garnered significant attention as versatile systems for the delivery of various molecules, including therapeutics and antimicrobials. These systems offer advantages such as improved solubility, enhanced stability, controlled release, and the potential for targeted delivery.
While current research on lipid-based nanostructures for delivery systems extensively explores various lipids, the specific incorporation and investigation of this compound in such systems represent a potential future trajectory. As a naturally occurring phospholipid, this compound could be explored for its suitability in forming stable and functional nanocarriers. Future studies could investigate how the unique fatty acyl chain composition of this compound influences the physical properties of lipid-based nanostructures, such as particle size, surface charge, and membrane fluidity, which in turn can affect drug encapsulation efficiency, release kinetics, and interaction with biological barriers.
Q & A
Q. Basic
- Protocol standardization : Document equipment calibration, reagent sources (e.g., this compound synthesis methods), and environmental conditions.
- Pre-registration : Share study designs on platforms like Open Science Framework to reduce bias.
- Characterization data : Report this compound purity (e.g., NMR, HPLC), stability under experimental conditions, and batch-to-batch variability .
How can contradictions in this compound experimental data be resolved?
Q. Advanced
- Triangulation : Cross-validate results using multiple techniques (e.g., spectrophotometry and mass spectrometry for concentration measurements).
- Sensitivity analysis : Test if statistical conclusions hold under varying assumptions (e.g., outlier exclusion).
- Replication : Repeat experiments across independent labs to isolate context-specific variables .
What strategies optimize survey design for this compound behavioral or epidemiological studies?
Q. Basic
- Operational definitions : Clarify terms like "this compound exposure" (e.g., ppm in environmental samples).
- Pilot testing : Identify ambiguous questions via a small cohort before full deployment.
- Bias mitigation : Use randomized response techniques for sensitive data (e.g., self-reported exposure histories) .
Which statistical approaches are suitable for analyzing complex this compound datasets?
Q. Advanced
- Multivariate analysis : Principal Component Analysis (PCA) to reduce dimensionality in omics data.
- Machine learning : Train models to predict this compound toxicity using features like molecular descriptors.
- Missing data handling : Apply multiple imputation or maximum likelihood estimation to preserve statistical power .
How should a literature review be structured to support this compound hypothesis generation?
Q. Basic
- Database selection : Use PubMed, Scopus, and specialized repositories (e.g., ChEMBL) with keywords like "this compound AND pharmacokinetics."
- Inclusion criteria : Prioritize peer-reviewed studies with full methodological transparency.
- Gap analysis : Map inconsistencies in reported this compound mechanisms (e.g., conflicting binding affinity data) .
What integrative methods are effective for multi-omics this compound studies?
Q. Advanced
- Data fusion : Combine transcriptomic, proteomic, and metabolomic datasets via network analysis (e.g., STRING DB).
- Pathway enrichment : Tools like DAVID or MetaboAnalyst to identify this compound-affected pathways.
- Experimental validation : Use CRISPR knockouts to test predicted gene targets .
What are common pitfalls in this compound experimental design, and how can they be avoided?
Q. Basic
- Inadequate controls : Include vehicle and positive/negative controls for all assays.
- Sample size : Use power analysis (e.g., G*Power) to determine minimum n-values.
- Blinding : Mask treatment groups during data collection to reduce observer bias .
How can ethical compliance be ensured in this compound clinical or human studies?
Q. Advanced
- IRB protocols : Submit detailed risk-benefit analyses for this compound exposure trials.
- Informed consent : Disclose potential long-term effects using plain-language summaries.
- Data anonymization : Encrypt participant identifiers in datasets shared publicly .
What computational methods predict this compound behavior under varying environmental conditions?
Q. Advanced
- Molecular dynamics simulations : Model this compound interactions with lipid bilayers at different temperatures.
- QSAR modeling : Relate structural features (e.g., logP, polar surface area) to bioavailability.
- Experimental validation : Validate predictions via in vitro permeability assays (e.g., Caco-2 cell models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
